3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Organic Synthesis Eltrombopag Intermediates Rhodium Catalysis

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7), designated Eltro-1/BPCA, is the essential biphenyl intermediate for industrial-scale GMP synthesis of Eltrombopag, a thrombopoietin receptor agonist. Supplied at ≥98% purity (HPLC) with a fully validated impurity profile covering 11 specific impurities under ICH M7 control limits (≤0.15% for 10 impurities; ≤1.0% for Eltro-1K). Substitution with non-certified material risks introducing unidentified impurities above the critical 0.10% threshold, leading to batch failure in drug substance manufacturing. This compound also serves as a primary reference standard (Eltrombopag Impurity 10) for RP-HPLC method validation and routine quality control of Eltrombopag API.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 376592-93-7
Cat. No. B041717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
CAS376592-93-7
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)N)O
InChIInChI=1S/C13H11NO3/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7,15H,14H2,(H,16,17)
InChIKeyZXLYSSHNDUXXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7): Critical Intermediate for Eltrombopag Synthesis and Reference Standard


3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7), also designated Eltro-1 or BPCA, is a key biphenyl intermediate in the industrial synthesis of Eltrombopag, a small-molecule thrombopoietin (TPO) receptor agonist [1][2]. The compound features a biphenyl core with 3'-amino, 2'-hydroxy, and 3-carboxylic acid functional groups, and is typically supplied as a solid with purities of ≥98% (HPLC) . It is recognized both as a process intermediate and as a defined impurity reference standard for pharmaceutical quality control [3].

Why Generic Substitution of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Fails in Regulated Environments


Generic substitution of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is not scientifically valid in pharmaceutical synthesis or analytical quality control due to stringent, pharmacopoeia-driven impurity specifications. Regulatory guidance, such as ICH M7, mandates rigorous control of process-related impurities that can carry over to the active pharmaceutical ingredient [1]. Material from different synthetic routes exhibits distinct impurity profiles, with the validated HPLC method for Eltro-1 demonstrating control limits for 11 specific impurities, including a newly identified compound (Eltro-1K) [1]. Substitution with non-characterized or non-certified material risks introducing unknown impurities above the critical 0.10% identification threshold, leading to batch failure in drug substance manufacturing [1].

Quantitative Comparative Evidence: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid vs. Alternative Synthesis Routes and Impurity Standards


Improved Synthesis Yield of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid via Optimized Rhodium-Catalyzed Coupling

The synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (BPCA) via a rhodium-catalyzed coupling method achieves a significantly higher yield (87%) and initial purity (97% HPLC) compared to traditional multi-step approaches, which often report overall yields around 65% [1][2]. This optimized method reduces the number of reaction steps and minimizes environmental burden, directly translating to lower procurement costs for industrial-scale synthesis [1].

Organic Synthesis Eltrombopag Intermediates Rhodium Catalysis

Superior Impurity Control: Validated HPLC Method with Quantitative Limits for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

A validated RP-HPLC method specifically designed for 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Eltro-1) demonstrates quantitative control limits for 11 distinct process-related impurities, a level of characterization not available for generic, non-validated sources [1]. The method establishes strict acceptance criteria: ≤0.15% for impurities Eltro-1A to Eltro-1J and ≤1.0% for Eltro-1K, with a detection threshold of 0.10% for unknown impurities [1]. This ensures material consistency across batches, a critical requirement for regulatory submissions.

Analytical Chemistry Impurity Profiling Pharmaceutical Quality Control

Guaranteed High Purity: HPLC-Verified Purity Specifications for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Commercially available 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is consistently supplied with high HPLC purity specifications, such as ≥98% (AKSci) and 95% (BOC Sciences) . This contrasts with generic chemical catalogs that may only offer lower, unspecified technical grades. For comparison, a patent embodiment describes obtaining the compound with 99% HPLC purity after a two-step synthesis and purification process [1], indicating that the highest purities are achievable and verifiable.

Purity Analysis HPLC Procurement Specification

Optimal Application Scenarios for 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid in Pharmaceutical Development and Manufacturing


GMP Manufacturing of Eltrombopag API

Procurement of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid as a key intermediate is essential for the large-scale, GMP-compliant synthesis of Eltrombopag. The compound's defined impurity profile, supported by a validated HPLC method with specific control limits (≤0.15% for 10 impurities, ≤1.0% for Eltro-1K), ensures that the subsequent API meets ICH M7 guidelines [1]. This is critical for regulatory approval and patient safety.

Analytical Reference Standard for Impurity Method Validation

The compound serves as a primary reference standard (Eltrombopag Impurity 10) for the development, validation, and routine monitoring of RP-HPLC methods used in the quality control of Eltrombopag drug substance [1]. It enables accurate identification and quantification of this specific process impurity, which is essential for establishing batch-to-batch consistency and stability profiles.

Process Optimization and Cost Reduction in Chemical Synthesis

For R&D chemists focused on optimizing Eltrombopag synthesis routes, this compound represents a benchmark for evaluating new catalytic methods. The demonstrated high yields (87%) and purities (97-99%) achieved via Rh-catalyzed coupling provide a clear target for process improvement, aiming to reduce manufacturing costs and environmental impact [2].

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